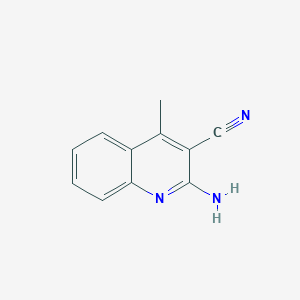

2-Amino-4-methylquinoline-3-carbonitrile

Description

BenchChem offers high-quality 2-Amino-4-methylquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-methylquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-7-8-4-2-3-5-10(8)14-11(13)9(7)6-12/h2-5H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXUIIMDJKUSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345260 | |

| Record name | 2-Amino-4-methylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28448-11-5 | |

| Record name | 2-Amino-4-methylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-Amino-4-methylquinoline-3-carbonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-methylquinoline-3-carbonitrile

Introduction

2-Amino-4-methylquinoline-3-carbonitrile, a heterocyclic aromatic compound, represents a significant scaffold in the fields of medicinal chemistry and materials science. The quinoline core is a prevalent motif in numerous biologically active compounds, and the specific substitutions of an amino group at the 2-position, a nitrile at the 3-position, and a methyl group at the 4-position impart unique electronic and steric properties. These characteristics make it a valuable intermediate for the synthesis of more complex molecular architectures and a target for investigation in drug discovery programs.

This technical guide provides a comprehensive overview of the known and predicted (CAS No. 28448-11-5). It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of data but also field-proven insights into the experimental determination of these properties and the causality behind them.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity and structure is fundamental to interpreting its behavior. The key identifiers and structural details are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-amino-4-methylquinoline-3-carbonitrile | [1] |

| CAS Number | 28448-11-5 | [1][2][3] |

| Molecular Formula | C₁₁H₉N₃ | [1][2] |

| Molecular Weight | 183.21 g/mol | [1][4] |

| Canonical SMILES | CC1=C(C(=NC2=CC=CC=C12)N)C#N | [1] |

| InChI Key | DXXUIIMDJKUSES-UHFFFAOYSA-N | [1][2] |

The structure consists of a bicyclic quinoline system. The electron-donating amino group (-NH₂) at position 2 and the electron-withdrawing nitrile group (-C≡N) at position 3 create a "push-pull" electronic effect across the C2-C3 bond. This electronic arrangement significantly influences the molecule's reactivity, aromaticity, and potential for intermolecular interactions.

This one-pot reaction is advantageous due to its high atom economy and the direct formation of the functionalized quinoline ring system. [5]

Safety and Hazard Profile

The compound must be handled with appropriate care, as it is classified with several hazards.

| Hazard Class | GHS Statement | Source |

| Acute Oral Toxicity | H302: Harmful if swallowed | [1] |

| Acute Dermal Toxicity | H312: Harmful in contact with skin | [1] |

| Acute Inhalation Toxicity | H332: Harmful if inhaled | [1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [1] |

Handling and Storage Recommendations

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors. [6]* Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. [7]* Handling: Avoid creating dust. Do not breathe dust, vapor, mist, or gas. Avoid contact with skin and eyes. [6][7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [6]Recommended storage temperature is between 2-8°C. [3]

Conclusion

2-Amino-4-methylquinoline-3-carbonitrile is a well-defined chemical entity with a range of known and predictable physicochemical properties that make it a compound of interest for further chemical exploration. While core identifiers and some predicted data are available, this guide highlights a critical need for experimental verification of properties such as melting point, solubility, and comprehensive spectroscopic characterization (NMR). The provided protocols offer a validated framework for researchers to generate this essential data, ensuring both scientific integrity and the safe handling of this versatile chemical intermediate.

References

-

2-AMINO-4-METHYL-QUINOLINE-3-CARBONITRILE | CymitQuimica.

-

2-Amino-4-methylquinoline-3-carbonitrile | C11H9N3 | CID 603064 - PubChem.

-

2-AMINO-4-METHYL-QUINOLINE-3-CARBONITRILE | 28448-11-5 - ChemicalBook.

-

2-Amino-4-phenylquinoline-3-carbonitrile | C16H11N3 | CID 12472975 - PubChem.

-

2-Amino-4-methyl-quinoline-3-carbonitrile | CAS 28448-11-5 - Santa Cruz Biotechnology.

-

Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles.

-

2-Amino-3-methylimidazo[4,5-f]quinoline - Safety Data Sheet.

-

SAFETY DATA SHEET - AK Scientific, Inc.

-

1 H (a) and 13 C (b) NMR spectra of... - ResearchGate.

-

material safety data sheet sds/msds - CDH Fine Chemical.

-

4-methylquinoline(491-35-0) 1H NMR spectrum - ChemicalBook.

-

2-Amino-4-methylquinoline hydrochloride - Sigma-Aldrich.

-

Quinoline - mVOC 4.0.

Sources

- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 2. 2-AMINO-4-METHYL-QUINOLINE-3-CARBONITRILE | CymitQuimica [cymitquimica.com]

- 3. 2-AMINO-4-METHYL-QUINOLINE-3-CARBONITRILE | 28448-11-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

The Multifaceted Biological Potential of 2-Amino-4-methylquinoline-3-carbonitrile: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

The quinoline nucleus represents a cornerstone in medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of therapeutic agents with diverse biological activities. Within this esteemed class of compounds, 2-Amino-4-methylquinoline-3-carbonitrile emerges as a molecule of significant interest, embodying the structural motifs that frequently confer potent pharmacological effects. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the potential biological activities of this specific quinoline derivative. By synthesizing current research on its synthesis, and its demonstrated and putative anticancer, antimicrobial, and anti-inflammatory properties, this document aims to provide a comprehensive resource to catalyze further investigation and development of 2-Amino-4-methylquinoline-3-carbonitrile and its analogs as next-generation therapeutics. Our exploration will be grounded in mechanistic insights, supported by experimental data, and elucidated through detailed protocols and visual workflows, fostering a deeper understanding of the scientific rationale behind its potential applications.

I. Synthesis of the Core Scaffold: Building the Foundation for Biological Exploration

The synthetic accessibility of a compound is a critical determinant of its viability as a drug discovery lead. The 2-amino-4-arylquinoline-3-carbonitrile scaffold, to which our core molecule belongs, can be efficiently constructed through a one-pot, multi-component reaction. This approach offers significant advantages in terms of operational simplicity, time efficiency, and cost-effectiveness over traditional multi-step syntheses.

A notable and environmentally conscious method involves a Mannich-type reaction catalyzed by ammonium chloride.[1] This procedure brings together an aromatic amine, an aromatic aldehyde, and malononitrile in ethanol, heated to 80°C.[1] The use of a mild and inexpensive catalyst like ammonium chloride aligns with the principles of green chemistry, making this a highly attractive route for synthesizing a library of derivatives for structure-activity relationship (SAR) studies. While this specific protocol is for 2-amino-4-arylquinoline-3-carbonitriles, a similar strategy can be envisioned for the synthesis of 2-Amino-4-methylquinoline-3-carbonitrile by utilizing a methyl-substituted precursor.

Alternatively, the synthesis of related 2-amino-4-hydroxyquinoline-3-carbonitriles has been achieved by reacting N-(2-aminobenzoyl)benzotriazoles with malononitrile in the presence of a strong base like potassium tert-butoxide.[2] Subsequent modification of the 4-position can then be undertaken to introduce the desired methyl group.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles [1]

Objective: To synthesize 2-amino-4-arylquinoline-3-carbonitriles via a one-pot, three-component reaction.

Materials:

-

Aromatic amine

-

Aromatic aldehyde

-

Malononitrile

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

To a solution of the aromatic amine (1 mmol) in ethanol (10 mL) in a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium chloride (10 mol%).

-

The reaction mixture is stirred at room temperature for 5-10 minutes.

-

The flask is then fitted with a reflux condenser and the mixture is heated to 80°C with continuous stirring.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired 2-amino-4-arylquinoline-3-carbonitrile.

II. Anticancer Activity: Targeting the Engines of Malignancy

The quinoline scaffold is a well-established pharmacophore in oncology, with several quinoline-based drugs approved as protein kinase inhibitors.[3] Derivatives of 2-aminoquinoline-3-carbonitrile have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways that drive tumor growth, proliferation, and survival.[3]

Mechanism of Action: Inhibition of Protein Kinases

A primary mechanism through which quinoline derivatives exert their anticancer effects is by targeting protein kinases, enzymes that play a central role in cellular signal transduction.[3] Dysregulation of kinase activity is a hallmark of many cancers. Several studies have highlighted the potential of 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles, which share the core 2-amino-quinoline-3-carbonitrile structure, as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and the BRAF V600E mutant kinase.[3]

These kinases are critical components of signaling pathways that regulate cell growth, differentiation, and survival. Their aberrant activation can lead to uncontrolled cell proliferation and tumor development. The ability of 2-aminoquinoline-3-carbonitrile derivatives to bind to the ATP-binding site of these kinases and inhibit their activity provides a strong rationale for their development as targeted cancer therapies. Molecular docking studies have revealed that these compounds can form stable complexes with key amino acid residues in the active sites of EGFR and HER-2, through hydrogen bonding, π–π stacking, and hydrophobic interactions.[3]

Beyond kinase inhibition, some quinoline analogues have been shown to intercalate with DNA, thereby interfering with DNA replication and transcription, and to inhibit topoisomerase II, an enzyme crucial for managing DNA topology during cell division.[3][4]

Caption: Workflow for antimicrobial activity screening.

In Vitro Antimicrobial Data

Numerous studies have reported the antibacterial activity of various quinoline derivatives against both Gram-positive and Gram-negative bacteria. The following table presents minimum inhibitory concentration (MIC) values for some representative quinoline compounds.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| N-methylbenzofuro[3,2-b]quinoline | Enterococcus faecium (vancomycin-resistant) | 4 | [5] |

| 1,2,3-triazole incorporated quinoline | Staphylococcus aureus | 0.12 | [5] |

| 1,2,3-triazole incorporated quinoline | Escherichia coli | 0.12 | [5] |

| Facilely accessible quinoline derivative | Clostridium difficile | 0.75 | [6] |

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method) [7] Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-Amino-4-methylquinoline-3-carbonitrile against various bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

2-Amino-4-methylquinoline-3-carbonitrile (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

-

Prepare two-fold serial dilutions of 2-Amino-4-methylquinoline-3-carbonitrile in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria and medium), a negative control (medium only), and a vehicle control (bacteria, medium, and DMSO).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

IV. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinoline derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions. [8][9]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of quinoline derivatives are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. Some quinoline compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain. [10]Furthermore, in vivo studies on certain quinoline derivatives have shown a significant reduction in the levels of inflammatory mediators such as interleukin-1β (IL-1β) and nuclear factor-kappa B (NF-κB). [11]NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. By inhibiting these key players, 2-Amino-4-methylquinoline-3-carbonitrile and its analogs could potentially offer a novel approach to the management of inflammatory diseases.

Caption: Putative anti-inflammatory mechanism of 2-Amino-4-methylquinoline-3-carbonitrile.

In Vivo Anti-inflammatory Data

The anti-inflammatory activity of quinoline derivatives has been demonstrated in various animal models of inflammation. A commonly used model is the carrageenan-induced rat paw edema assay.

| Compound Class | Animal Model | Effect | Reference |

| Quinoline derivatives bearing azetidinone scaffolds | Carrageenan-induced rat paw edema | Significant reduction in paw edema | [8] |

| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride | Methotrexate-induced inflammation in rats | Significant decrease in inflammatory mediators | [11] |

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema) [8] Objective: To evaluate the in vivo anti-inflammatory activity of 2-Amino-4-methylquinoline-3-carbonitrile.

Materials:

-

Wistar rats or Swiss albino mice

-

2-Amino-4-methylquinoline-3-carbonitrile

-

Carrageenan solution (1% in saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Divide the animals into groups: control (vehicle), standard drug, and test compound groups (different doses).

-

Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

V. Conclusion and Future Directions

2-Amino-4-methylquinoline-3-carbonitrile stands as a promising scaffold for the development of novel therapeutic agents with a diverse range of biological activities. The existing body of research on its derivatives strongly suggests its potential as a potent anticancer, antimicrobial, and anti-inflammatory agent. The efficient synthetic routes available for this class of compounds further enhance their attractiveness for medicinal chemistry campaigns.

Future research should focus on a comprehensive biological evaluation of the core molecule, 2-Amino-4-methylquinoline-3-carbonitrile, to establish its baseline activity and provide a solid foundation for further derivatization. In-depth mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by this compound. Structure-activity relationship studies on a library of analogs will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Ultimately, the multifaceted biological profile of 2-Amino-4-methylquinoline-3-carbonitrile positions it as a compelling starting point for the discovery and development of innovative medicines to address significant unmet medical needs.

VI. References

-

Mishra, S., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100741. [Link]

-

El-Sayed, W. M., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Journal of Inflammation Research, 17, 305–321. [Link]

-

Zhang, Y., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 9(7), 712–717. [Link]

-

Selected quinoline derivatives with anti-inflammatory activity. [Link]

-

Asif, M. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]

-

Aly, A. A., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry, 14(10), 2025-2045. [Link]

-

Singh, P., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal Chemistry, 12(5), 475-484. [Link]

-

Quinoline derivatives 60a–63b reported as anti-inflammatory agents. [Link]

-

Bayrak, N., et al. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 47(5), 986-1003. [Link]

-

Chemical structures of some potent antimicrobial quinoline derivatives. [Link]

-

Ramirez-Prada, J., et al. (2017). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 22(11), 1948. [Link]

-

Drug Discovery - Inhibitor. [Link]

-

Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. [Link]

-

Gopaul, K., et al. (2019). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of the Serbian Chemical Society, 84(10), 1059-1070. [Link]

-

Selected kinase profile of 4 key compounds. [Link]

-

Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. [Link]

-

Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. [Link]

-

Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [Link]

-

Li, Y., et al. (2021). Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 115, 105200. [Link]

-

Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. [Link]

-

Synthesis and Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. [Link]

-

Liu, X., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641. [Link]

-

Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. [Link]

-

New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

-

Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ePrints Soton, University of Southampton. [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]

-

Review on recent development of quinoline for anticancer activities. [Link]

-

Synthesis and anticancer activity of 4-aminoquinazoline derivatives. [Link]

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]

-

Synthesis and purification method of 2-amino-4-methylpyridine.

Sources

- 1. rroij.com [rroij.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijmphs.com [ijmphs.com]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids [mdpi.com]

- 8. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-methylquinoline-3-carbonitrile as a Heterocyclic Building Block

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and functional materials.[1] Within this vast family, 2-Amino-4-methylquinoline-3-carbonitrile stands out as a highly versatile and reactive building block. Its unique arrangement of a nucleophilic amino group, an electrophilic nitrile, and an activatable quinoline ring system provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this key heterocyclic intermediate for researchers, chemists, and professionals in drug development. We will delve into the causality behind synthetic strategies, provide validated experimental protocols, and explore its utility in constructing complex, high-value molecules.

Physicochemical Properties & Characterization

2-Amino-4-methylquinoline-3-carbonitrile is a stable, solid organic compound. A comprehensive understanding of its properties is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉N₃ | [2][3] |

| Molecular Weight | 183.21 g/mol | [2][3] |

| Appearance | Pale yellow to off-white solid | (Typical) |

| Purity | >98% (Commercially available) | [2] |

| IUPAC Name | 2-amino-4-methylquinoline-3-carbonitrile | [3] |

| CAS Number | 28448-11-5 | [2][3] |

Spectral Data Interpretation: Characterization relies on standard spectroscopic methods. Based on close structural analogs, the following spectral features are expected:[4]

-

FTIR (cm⁻¹): The infrared spectrum is distinguished by a sharp, strong absorption band around 2210-2230 cm⁻¹ corresponding to the C≡N (nitrile) stretch. The N-H stretching vibrations of the primary amino group typically appear as a doublet in the 3300-3500 cm⁻¹ region.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum would feature a singlet for the methyl group (CH₃) protons around 2.5 ppm. The aromatic protons on the quinoline ring would appear as a series of multiplets between 7.0 and 8.0 ppm. A broad singlet corresponding to the two protons of the amino group (NH₂) would likely be observed, with its chemical shift being solvent and concentration-dependent.

-

¹³C NMR (DMSO-d₆): Key signals in the carbon NMR spectrum would include the nitrile carbon (C≡N) around 115-117 ppm, the methyl carbon below 25 ppm, and a series of signals for the aromatic and quinoline ring carbons in the 95-160 ppm range.[4]

-

Mass Spectrometry (GC-MS): The molecular ion peak [M]⁺ would be observed at m/z = 183.[3]

Synthesis of the Core Scaffold

The construction of the 2-amino-4-methylquinoline-3-carbonitrile core is most efficiently achieved through a multicomponent reaction that leverages the principles of the classic Friedländer annulation. This one-pot approach offers high atom economy and operational simplicity. A robust and environmentally conscious method utilizes an inexpensive catalyst like ammonium chloride.[5]

Synthetic Workflow: One-Pot Catalytic Synthesis

The reaction proceeds via a Mannich-type mechanism, where an aromatic amine, an aldehyde (or ketone), and an active methylene compound (malononitrile) condense to form the quinoline ring system. For the title compound, 2-aminoacetophenone serves as the key precursor, providing both the aromatic amine and the ketone functionality with an α-methylene group.

Caption: Workflow for the one-pot synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 2-Amino-4-methylquinoline-3-carbonitrile.

Materials:

-

2-Aminoacetophenone (1.0 eq)

-

Malononitrile (1.0 eq)

-

Ammonium chloride (NH₄Cl) (0.1 eq)

-

Ethanol (EtOH), anhydrous

-

Standard laboratory glassware for reflux

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoacetophenone (1.0 eq), malononitrile (1.0 eq), and ammonium chloride (0.1 eq).

-

Add anhydrous ethanol as the solvent (sufficient to dissolve the reactants upon heating).

-

Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

-

Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product as a crystalline solid.

Causality: The choice of ammonium chloride as a catalyst is key to this "green" protocol; it is inexpensive, non-toxic, and highly effective.[5] The reaction is driven forward by the formation of a stable, conjugated aromatic system. Ethanol is an ideal solvent as it readily dissolves the reactants at reflux but allows the product to precipitate upon cooling, simplifying the work-up procedure.

Chemical Reactivity and Functionalization

2-Amino-4-methylquinoline-3-carbonitrile is a trifunctional molecule, offering three distinct sites for chemical modification. This versatility is the primary reason for its value as a heterocyclic building block.

Caption: Key reactive sites and functionalization pathways.

Reactions at the Amino and Cyano Groups: Cyclocondensation

The most powerful application of this building block is the cyclocondensation reaction involving both the amino and cyano groups. The reaction with hydrazine hydrate is a classic example, leading to the formation of the therapeutically important 1H-Pyrazolo[3,4-b]quinoline scaffold.

Mechanism Insight: The reaction proceeds via nucleophilic attack of hydrazine on the electrophilic carbon of the nitrile group, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine intermediate attacks the C2 carbon, displacing the amino group (or via a Dimroth rearrangement-like mechanism) to form the fused pyrazole ring.

Detailed Experimental Protocol: Synthesis of 3-Amino-4-methyl-1H-pyrazolo[3,4-b]quinoline

Objective: To demonstrate the cyclocondensation of the title compound to form a fused heterocyclic system.

Materials:

-

2-Amino-4-methylquinoline-3-carbonitrile (1.0 eq)

-

Hydrazine hydrate (N₂H₄·H₂O) (excess, e.g., 10 eq)

-

Pyridine or Ethanol as solvent

Procedure:

-

In a round-bottom flask, suspend 2-Amino-4-methylquinoline-3-carbonitrile (1.0 eq) in pyridine or ethanol.

-

Add hydrazine hydrate (10 eq) to the suspension.

-

Heat the mixture to reflux for several hours (reaction time can vary, monitor by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[3,4-b]quinoline derivative.

Causality: The use of excess hydrazine hydrate drives the reaction to completion. Pyridine often serves as both a solvent and a base to facilitate the reaction. This cyclization is a robust and high-yielding method to access more complex heterocyclic systems from a simple precursor.

Reactions at the Cyano Group

The nitrile group is a versatile functional handle that can be transformed into other key functionalities.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed, typically via an amide intermediate, to the corresponding carboxylic acid (2-Amino-4-methylquinoline-3-carboxylic acid).[6][7]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (3-(aminomethyl)-4-methylquinolin-2-amine).[6]

-

Addition of Organometallics: Grignard reagents can add to the nitrile to form ketones after aqueous workup.[6][8]

Reactions at the Amino Group

The 2-amino group behaves as a typical aromatic amine.

-

Acylation/Sulfonylation: It can be readily acylated with acyl chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to form sulfonamides.

-

Diazotization: The amino group can be converted to a diazonium salt, which can then undergo Sandmeyer or related reactions to introduce a wide variety of substituents at the 2-position.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-Amino-4-methylquinoline-3-carbonitrile is realized in its derivatives, which have shown significant potential in various therapeutic areas, particularly in oncology.

Anticancer Agents

Derivatives of the quinoline core are known to target key pathways in cancer progression.[9]

-

Kinase Inhibition: The quinoline scaffold is a common feature in many FDA-approved kinase inhibitors.[4] Derivatives of 2-aminoquinoline-3-carbonitrile have been synthesized and evaluated as inhibitors of critical cancer-related kinases such as the Epidermal Growth Factor Receptor (EGFR).[4][9] Compounds incorporating this core have shown potent cytotoxic activity against cancer cell lines like A549 (lung) and MCF-7 (breast).[4]

-

Targeting Fused Scaffolds: The pyrazolo[3,4-b]quinoline system, synthesized directly from the title compound, is of significant interest. These derivatives have been explored as anti-inflammatory and anticancer agents.[10]

Antibacterial Agents

The quinoline scaffold is famously present in quinolone antibiotics. Newer derivatives based on the quinoline-3-carbonitrile framework have been investigated as potential antibacterial agents. Their mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication.[11]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-4-methylquinoline-3-carbonitrile is classified with the following hazards:

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[3]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

2-Amino-4-methylquinoline-3-carbonitrile is more than just a chemical intermediate; it is a strategic platform for the efficient construction of complex and biologically relevant molecules. Its straightforward, high-yielding synthesis and the orthogonal reactivity of its functional groups make it an invaluable tool for medicinal chemists. The demonstrated success of its derivatives as anticancer and antibacterial agents underscores the potential held within this scaffold. Future research will likely focus on expanding the library of derivatives through combinatorial approaches, exploring new reaction pathways, and applying these novel compounds in high-throughput screening campaigns to uncover new therapeutic leads for a wide range of diseases.

References

-

Fouda, A. M., et al. (2024). 2-Amino-4-aryl-9-methyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives... ResearchGate. Available at: [Link]

-

Gokcen, T., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. Available at: [Link]

-

Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of 2-amino-4-methyl-3-pyridinol. (n.d.). PrepChem.com. Available at: [Link]

- WO2007060685A1 - An improved process for the synthesis of quinoline derivatives. (n.d.). Google Patents.

-

Gokcen, T., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PubMed Central. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PubMed Central. Available at: [Link]

-

Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry. Available at: [Link]

-

Mayr, H., et al. (2025). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. Available at: [Link]

-

Gryca, E., et al. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

-

2-Amino-4-methylquinoline-3-carbonitrile. (n.d.). PubChem. Available at: [Link]

-

Zaki, M. E. A., et al. (n.d.). Substituted quinolinones. Part 17: Some nucleophilic reactions with 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]quinolin- 2(1H)-one. Indian Academy of Sciences. Available at: [Link]

-

Chemical structures of some potent antimicrobial quinoline derivatives. (n.d.). ResearchGate. Available at: [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central. Available at: [Link]

-

New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (n.d.). MDPI. Available at: [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Kumar, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]

-

Al-Warhi, T., et al. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. Available at: [Link]

-

Nguyen, T. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PubMed Central. Available at: [Link]

-

Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (n.d.). MDPI. Available at: [Link]

-

Al-Omran, F., et al. (n.d.). Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines. PubMed Central. Available at: [Link]

-

1 H (a) and 13 C (b) NMR spectra of.... (n.d.). ResearchGate. Available at: [Link]

-

Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. (n.d.). MDPI. Available at: [Link]

-

Synthesis of pyrazolo[3,4-b]quinoline derivatives in the presence of various catalysts. (n.d.). ResearchGate. Available at: [Link]

-

Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-AMINO-4-METHYL-QUINOLINE-3-CARBONITRILE | CymitQuimica [cymitquimica.com]

- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling Precautions for 2-Amino-4-methylquinoline-3-carbonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methylquinoline-3-carbonitrile is a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery, forming the scaffold for various therapeutic candidates.[1] As with any novel or specialized chemical entity, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for protecting laboratory personnel. This guide provides a comprehensive overview of the known and inferred hazards associated with 2-Amino-4-methylquinoline-3-carbonitrile, offering detailed protocols for safe handling, storage, emergency response, and disposal. The recommendations herein are synthesized from available GHS classifications, data on structurally analogous compounds, and established best practices for handling potent chemical agents.

Compound Identification and Physicochemical Properties

2-Amino-4-methylquinoline-3-carbonitrile is a solid substance characterized by a quinoline core, which is known for its presence in a wide array of biologically active compounds.[2] The presence of both an amine (-NH2) and a nitrile (-C≡N) group dictates its reactivity and toxicological profile.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-amino-4-methylquinoline-3-carbonitrile | [3] |

| CAS Number | 28448-11-5 | [3][4] |

| Molecular Formula | C₁₁H₉N₃ | [3][5] |

| Molecular Weight | 183.21 g/mol | [3][6] |

| Appearance | Solid (Predicted) | [6] |

| Boiling Point | 399.1±42.0 °C (Predicted) | [4] |

| Density | 1.24±0.1 g/cm³ (Predicted) | [4] |

| Storage Temperature | 2-8°C | [4] |

| Solubility | Low in water; Moderate to high in organic solvents (e.g., ethanol, chloroform) (Predicted) |[6] |

Note: Many physical properties for this specific compound are predicted based on its structure and data from similar compounds, necessitating a cautious approach in its handling.

Hazard Identification and Toxicological Profile

The primary toxicological concern stems from its classification as an acute toxin via multiple exposure routes and as a significant irritant. The GHS classification provided to the European Chemicals Agency (ECHA) serves as the primary basis for this hazard assessment.[3]

GHS Hazard Classification

The compound is classified as a 'Warning' level hazard, with the following H-statements indicating its primary dangers.[3]

Table 2: GHS Hazard Summary for 2-Amino-4-methylquinoline-3-carbonitrile

| Hazard Code | Hazard Statement | Hazard Class | Category |

|---|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity, Oral | 4 |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal | 4 |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation | 4 |

| H315 | Causes skin irritation | Skin Corrosion/Irritation | 2 |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation | 2A |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure | 3 |

Source: European Chemicals Agency (ECHA) C&L Inventory[3]

Toxicological Insights

-

Acute Toxicity (Oral, Dermal, Inhalation): The "Harmful" classification across all major exposure routes signifies that acute exposure can lead to significant adverse health effects.[3][7] The aminopyridine and aminoquinoline structures are known to be readily absorbed through the skin and gastrointestinal tract.[8] The nitrile group (-C≡N) is of particular concern. While stable within the molecule, metabolic processes in vivo can potentially release cyanide, which acts as a potent cellular toxin by inhibiting cytochrome c oxidase, leading to cytotoxic anoxia.[9]

-

Skin and Eye Irritation: The compound is classified as a skin and serious eye irritant.[3] This is consistent with data on related quinoline compounds.[10] Direct contact with the solid powder or solutions can cause redness, pain, and inflammation. In the eyes, it can lead to serious, potentially lasting damage.

-

Respiratory Irritation: As a fine powder, the compound poses an inhalation risk that can irritate the respiratory tract, leading to coughing, shortness of breath, and inflammation.[3]

Exposure Control and Personal Protective Equipment (PPE)

Given the compound's hazard profile, a multi-layered approach to exposure control is mandatory. The principle of "as low as reasonably achievable" (ALARA) should guide all handling procedures.

Engineering Controls

-

Chemical Fume Hood: All weighing, transferring, and reaction work must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particulates.[11]

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[12]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Causality |

|---|---|---|

| Hand Protection | Nitrile gloves (double-gloving recommended). | Provides a barrier against dermal absorption.[13] Double-gloving is a best practice when handling acutely toxic substances to protect against undetected micro-perforations. |

| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. | Protects against accidental splashes and airborne powder, preventing serious eye irritation.[14] |

| Skin and Body | Fully-buttoned laboratory coat. | Prevents contamination of personal clothing and skin.[15] |

| Respiratory | Not required if handled exclusively within a fume hood. For spill cleanup or if a hood is unavailable, a NIOSH-approved respirator with P100 (particulate) cartridges is necessary. | Protects against inhalation of the harmful powder.[3] |

Caption: Standard workflow for donning and doffing PPE.

Safe Handling and Storage Procedures

Handling Protocol

-

Designated Area: All work with 2-Amino-4-methylquinoline-3-carbonitrile should be restricted to a designated area within a laboratory, clearly marked with hazard signs.

-

Avoid Dust Formation: Handle the compound carefully to avoid generating dust. Use spatulas to gently transfer the solid. Avoid pouring the powder.[15]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[12][13] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[14]

-

Contingency Planning: Ensure an emergency eyewash station and safety shower are immediately accessible and unobstructed.[16]

Storage Protocol

-

Container: Keep the compound in a tightly sealed, clearly labeled container.[14]

-

Location: Store in a cool, dry, and well-ventilated area.[15] A recommended temperature range is 2-8°C.[4]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[11] Quinolines can react with these substances.[17] Also, protect from light and moisture, as these can degrade quinoline-based compounds.[17][18]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical to mitigating harm.

First Aid Measures

The following protocol should be posted in the laboratory and all personnel trained on its execution.

Caption: First aid response decision tree by exposure route.

-

General Advice: Show the Safety Data Sheet (SDS) or this guide to the attending medical professional.[11]

-

Inhalation: Move the affected person to fresh air at once.[19] If breathing has stopped, perform artificial respiration.[19]

-

Skin Contact: Promptly remove all contaminated clothing while flushing the affected area with large amounts of water for at least 15 minutes.[20]

-

Eye Contact: Immediate and prolonged flushing is critical. Use an eyewash station to rinse the eyes with tepid water for at least 15 minutes, holding the eyelids open.[21]

-

Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.[19]

Spill Response

Caption: Step-by-step workflow for responding to a chemical spill.

-

Evacuate and Alert: Evacuate non-essential personnel from the immediate area.[17]

-

Control: Eliminate all ignition sources.

-

Containment & Cleanup: Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[12] Do not use paper towels.[20]

-

Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[22]

-

Decontamination: Clean the spill area thoroughly with a detergent and water solution.

-

Waste: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[15]

-

Hazards from Combustion: Fire may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[14][22]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Waste Disposal

All waste containing 2-Amino-4-methylquinoline-3-carbonitrile, whether neat compound, contaminated consumables, or reaction byproducts, must be treated as hazardous waste.

-

Collection: Collect waste in a clearly labeled, sealed, and compatible container.[22]

-

Labeling: The label must include "Hazardous Waste" and the full chemical name.

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company.[15] Do not dispose of down the drain or in regular trash.[22]

References

-

Loba Chemie. (2016, April 20). Safety Data Sheet: 2-AMINO 4-METHYLPYRIDINE for Synthesis. Retrieved from [Link]

-

Alfa Aesar. (2010, October 20). Safety Data Sheet: 6-Amino-2-methylquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 603064, 2-Amino-4-methylquinoline-3-carbonitrile. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

-

University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

-

Australian Government Department of Health. (2015, July 3). Quinolines: Human health tier II assessment. Retrieved from [Link]

-

MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: 2-DIMETHYLAMINOACETONITRILE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12472975, 2-Amino-4-phenylquinoline-3-carbonitrile. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). ethyl 4-amino-2-methyl-3-quinolinecarboxylate. Retrieved from [Link]

-

Loba Chemie. (n.d.). Safety Data Sheet: QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Cyanide Toxicokinetics. Retrieved from [Link]

-

MDPI. (2024, April 25). Using Quinolin-4-Ones as Convenient Common Precursors. Retrieved from [Link]

-

Nanjing Finechem Holding Co.,Limited. (n.d.). 2-Amino-4-Methyl-Quinoline-3-Carbonitrile. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 4. 2-AMINO-4-METHYL-QUINOLINE-3-CARBONITRILE | 28448-11-5 [chemicalbook.com]

- 5. 2-AMINO-4-METHYL-QUINOLINE-3-CARBONITRILE | CymitQuimica [cymitquimica.com]

- 6. 2-Amino-4-Methyl-Quinoline-3-Carbonitrile | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. epa.gov [epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. fishersci.com [fishersci.com]

- 12. lobachemie.com [lobachemie.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. nj.gov [nj.gov]

- 17. nj.gov [nj.gov]

- 18. lobachemie.com [lobachemie.com]

- 19. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 20. safety.fsu.edu [safety.fsu.edu]

- 21. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 22. chemos.de [chemos.de]

Methodological & Application

Guide to High-Purity Isolation of 2-Amino-4-methylquinoline-3-carbonitrile

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Amino-4-methylquinoline-3-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and materials science. The integrity of research and development outcomes, particularly in drug discovery, is critically dependent on the purity of this starting material. This document provides a comprehensive guide to the purification of 2-Amino-4-methylquinoline-3-carbonitrile, moving beyond simple protocols to explain the scientific rationale behind each step. We will explore recrystallization, acid-base extraction, and column chromatography, offering detailed, field-tested protocols designed for immediate application in a laboratory setting.

Introduction: The Imperative for Purity

2-Amino-4-methylquinoline-3-carbonitrile (MW: 183.21 g/mol , Formula: C₁₁H₉N₃) is a substituted quinoline that serves as a key intermediate in the synthesis of various biologically active compounds.[1][2] Its structural motifs are found in molecules designed as kinase inhibitors, antimalarial agents, and other therapeutic candidates.[3] The presence of impurities, even in small amounts, can lead to the formation of unwanted side products, complicate reaction kinetics, and yield misleading biological assay results. Therefore, achieving a purity level exceeding 99% is not merely a matter of good practice but a prerequisite for reliable and reproducible scientific investigation.

This guide is predicated on the principle that a robust purification strategy is informed by an understanding of the potential impurities. These impurities typically arise from the synthetic route used for its preparation. Common syntheses, such as the Friedländer annulation or multicomponent reactions involving anilines, aldehydes, and nitriles, can introduce unreacted starting materials, catalysts, and side-products into the crude material.[4]

Table 1: Physicochemical Properties of 2-Amino-4-methylquinoline-3-carbonitrile

| Property | Value | Source |

| Molecular Formula | C₁₁H₉N₃ | [2] |

| Molecular Weight | 183.21 g/mol | [5] |

| Melting Point | 322-328 °C | [6] |

| Appearance | Solid (White/Yellow/Orange Powder) | [3][6] |

| Solubility (Predicted) | Low in water; Moderate to high in ethanol, chloroform | [5] |

Purification Strategy I: Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds, particularly for crystalline materials with high melting points like the target compound.[6] The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

Causality of Solvent Selection

The choice of solvent is the most critical parameter. Given the compound's predicted moderate-to-high solubility in ethanol, this is an excellent starting point.[5] Some syntheses report that the product crystallizes directly from the ethanol reaction mixture upon cooling, indicating it is a well-suited solvent for this purpose.[4] The goal is to find a solvent system where the compound is highly soluble when hot and poorly soluble when cold, while impurities remain soluble (or insoluble) at both temperatures.

Protocol 1: Recrystallization from Ethanol

This protocol is designed for purifying crude 2-Amino-4-methylquinoline-3-carbonitrile where residual starting materials from a multicomponent synthesis are the primary contaminants.

-

Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of ethanol (start with ~50-60 mL) and a magnetic stir bar.

-

Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of ethanol until the solid completely dissolves at or near the boiling point. Rationale: Using the minimum amount of hot solvent ensures the solution is saturated, maximizing yield upon cooling.

-

Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration. Preheat a funnel and a new flask with hot solvent vapor to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities adhering to the crystal surfaces.

-

Drying: Dry the crystals under vacuum to remove all traces of the solvent. Determine the melting point and compare it to the literature value (322-328 °C) to assess purity.[6]

Table 2: Troubleshooting Common Recrystallization Issues

| Issue | Probable Cause | Solution |

| No crystals form upon cooling | Too much solvent was used; compound is too soluble. | Boil off some solvent to concentrate the solution and attempt cooling again. |

| Oily precipitate forms | The compound's melting point is lower than the solvent's boiling point ("oiling out"); impurities are preventing crystallization. | Re-heat to dissolve the oil, add slightly more solvent, and try cooling more slowly. If the issue persists, a different solvent or purification method is needed. |

| Poor recovery/low yield | Compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Cool the solution in an ice bath for a longer period. Ensure filtration apparatus is properly pre-heated for hot filtration. |

Purification Strategy II: Acid-Base Extraction

This technique leverages the basicity of the 2-amino group on the quinoline ring. The target compound can be protonated by an acid to form a water-soluble salt, allowing it to be separated from neutral or acidic organic impurities. Subsequent basification regenerates the insoluble, purified free-base. This method is particularly effective for removing non-basic organic impurities.[7]

Workflow for Acid-Base Purification

Sources

- 1. 2-AMINO-4-METHYL-QUINOLINE-3-CARBONITRILE | CymitQuimica [cymitquimica.com]

- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 3. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-4-Methyl-Quinoline-3-Carbonitrile | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

Synthesis and Anticancer Screening of 2-Amino-4-methylquinoline-3-carbonitrile Derivatives: A Detailed Guide for Drug Discovery

Introduction: The Enduring Promise of the Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, antibacterial, and notably, anticancer properties.[1][2] The inherent planarity of the quinoline nucleus allows for intercalation into DNA, while its versatile substitution patterns permit the fine-tuning of interactions with various biological targets.[3] Among the vast library of quinoline-based compounds, the 2-amino-4-methylquinoline-3-carbonitrile core has emerged as a particularly promising pharmacophore for the development of novel anticancer agents. This guide provides a comprehensive overview of the synthesis of these derivatives and detailed protocols for their subsequent anticancer screening, aimed at researchers and professionals in the field of drug development.

Synthetic Strategies: Crafting the Quinoline Core

The construction of the 2-amino-4-methylquinoline-3-carbonitrile scaffold can be efficiently achieved through several synthetic methodologies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Two prevalent and effective approaches are the Friedländer annulation and one-pot multicomponent reactions.

The Classic Approach: Friedländer Annulation

The Friedländer synthesis is a robust and well-established method for constructing quinoline rings.[4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or nitrile.[5] The reaction can be catalyzed by either acids or bases.[6]

The synthesis of 2-amino-4-methylquinoline-3-carbonitrile via this route typically employs 2-aminoacetophenone and malononitrile as the key reactants. The reaction proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring.

Visualizing the Friedländer Synthesis Workflow

Caption: General workflow of the Friedländer annulation for the synthesis of the target quinoline.

Protocol 1: Friedländer Synthesis of 2-Amino-4-methylquinoline-3-carbonitrile

This protocol outlines a typical laboratory-scale synthesis.

Materials:

-

2-Aminoacetophenone

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminoacetophenone (10 mmol) and malononitrile (10 mmol) in 50 mL of absolute ethanol.

-

Catalyst Addition: To the stirred solution, add piperidine (1 mmol, 10 mol%) as a catalyst.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Slowly add 2N HCl to acidify the mixture (pH ~2), which may cause the product to precipitate.

-

Isolation: Filter the precipitated solid and wash with cold water. If no precipitate forms, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add 50 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Recrystallization: Recrystallize the crude product from ethanol to afford pure 2-amino-4-methylquinoline-3-carbonitrile as a crystalline solid.

The Efficient Alternative: One-Pot Multicomponent Synthesis

One-pot multicomponent reactions (MCRs) offer a more streamlined and atom-economical approach to complex molecules. For the synthesis of 2-amino-4-arylquinoline-3-carbonitriles, an aromatic amine, an aromatic aldehyde, and malononitrile can be reacted together in a single step.[7] This method is particularly advantageous for generating a library of derivatives by varying the amine and aldehyde starting materials.

Visualizing the One-Pot Synthesis Workflow

Caption: Simplified workflow of the one-pot multicomponent synthesis of quinoline derivatives.

Anticancer Screening: From Synthesis to Biological Evaluation

Once a library of 2-amino-4-methylquinoline-3-carbonitrile derivatives has been synthesized and characterized, the next critical step is to evaluate their anticancer potential. This is typically achieved through a series of in vitro assays.

Cell Line Selection

The choice of cancer cell lines is crucial and should ideally represent different cancer types. Commonly used cell lines for initial screening include:

-

A549: Human lung adenocarcinoma

-

MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

-

PC-3: Human prostate adenocarcinoma

-

HeLa: Human cervical adenocarcinoma

A non-cancerous cell line, such as NIH3T3 (mouse embryonic fibroblast), should be included to assess the selectivity of the compounds for cancer cells over normal cells.[8]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Synthesized quinoline derivatives

-

Cancer cell lines (e.g., A549, MCF-7) and a non-cancerous cell line (e.g., NIH3T3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well microplates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Quantifying Anticancer Activity

The results of the cytotoxicity assays are typically presented as IC50 values. Below is a table of representative data for some 2-amino-3-cyano-quinoline derivatives.

| Compound | R1 | R2 | IC50 (µM) vs. A549[8] | IC50 (µM) vs. MCF-7[8] |

| 4d | H | Phenylalanine methyl ester | 3.317 ± 0.142 | 7.711 ± 0.217 |

| 4e | 7-CH3 | Phenylalanine methyl ester | 4.648 ± 0.199 | 6.114 ± 0.272 |

Note: The specific substitutions at R1 and R2 on the quinoline core significantly influence the anticancer activity.

Mechanism of Action: Unraveling the Molecular Pathways

Understanding the mechanism by which these quinoline derivatives exert their anticancer effects is paramount for rational drug design. Several studies have pointed towards the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[9]

EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell growth and is often overexpressed or mutated in various cancers.[8] Several quinoline derivatives have been shown to be potent inhibitors of EGFR.[9]

Tubulin Polymerization Inhibition

Microtubules, which are dynamic polymers of tubulin, are essential for cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain quinoline derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Visualizing a Potential Signaling Pathway

Caption: Potential mechanisms of action of 2-amino-4-methylquinoline-3-carbonitrile derivatives.

Conclusion and Future Directions

The 2-amino-4-methylquinoline-3-carbonitrile scaffold holds significant promise for the development of novel anticancer agents. The synthetic routes are well-established and amenable to the creation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for the synthesis and in vitro evaluation of these compounds. Future work should focus on elucidating the precise molecular targets and understanding the structure-activity relationships to guide the design of next-generation quinoline-based anticancer drugs with improved potency and selectivity.

References

- Aly, A. A., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances.

- Anonymous. (2022).

- Anonymous. (n.d.).

- Anonymous. (n.d.). Synthesis and purification method of 2-amino-4-methylpyridine.

- Anonymous. (n.d.). The Friedländer Synthesis of Quinolines.

- Anonymous. (n.d.).

- Asif, M. (2020). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.

- Ghorab, M. M., et al. (2021). Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry.

- Kumar, A., et al. (2019). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters.

- Mansour, A. M., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry.

- Ökten, S., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry.

- Patel, R., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors. RSC Advances.

- Petrova, G., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules.

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

- Yadav, G., et al. (2022). One-pot Synthesis of 2-seleno-4-methylquinoline.

- Zaki, R. M., et al. (2025). 2-Amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives (4a–h).

-

Organic-chemistry.org. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]

Sources

- 1. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

application of 2-Amino-4-methylquinoline-3-carbonitrile in materials science

An in-depth guide to the application of 2-Amino-4-methylquinoline-3-carbonitrile and its derivatives in materials science, designed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing the scientific principles and experimental methodologies.

Introduction: The Versatile Quinoline Scaffold